

physical properties of (3-Acetyl-4-fluorophenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (3-Acetyl-4-fluorophenyl)boronic acid

Cat. No.: B1524842

[Get Quote](#)

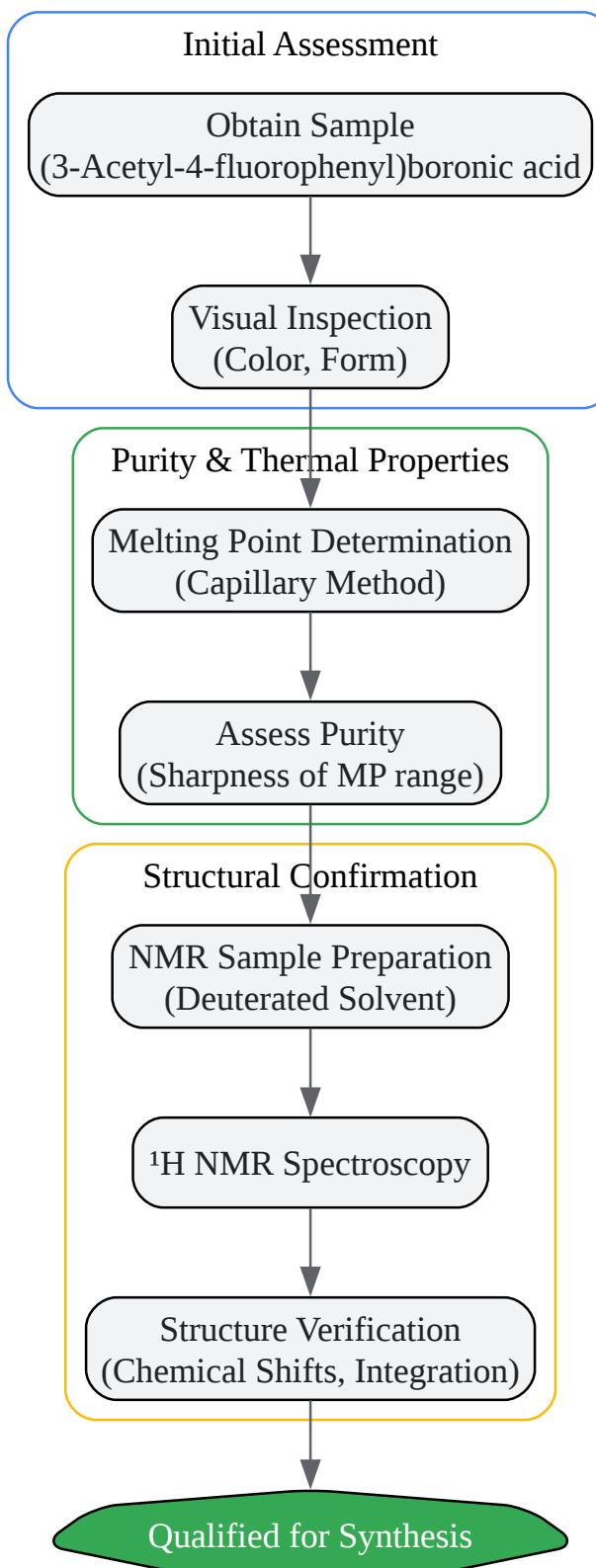
An In-Depth Technical Guide to the Physical Properties of **(3-Acetyl-4-fluorophenyl)boronic Acid**

Introduction: A Key Building Block in Modern Synthesis

(3-Acetyl-4-fluorophenyl)boronic acid, identified by CAS Number 850198-68-4, is a specialized organoboron compound that has garnered significant attention in the fields of medicinal chemistry and materials science.^{[1][2][3]} Its structural arrangement, featuring a boronic acid group, a fluorine atom, and an acetyl moiety on a phenyl ring, makes it a highly versatile and valuable synthetic intermediate. The strategic placement of these functional groups allows for precise molecular construction, particularly through palladium-catalyzed cross-coupling reactions.

Boronic acids are cornerstone reagents in organic synthesis, prized for their stability, low toxicity, and versatile reactivity.^[4] They are most famously employed in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.^[5] This reaction is fundamental to the synthesis of complex molecules, including many active pharmaceutical ingredients (APIs).^{[6][7]} The fluorine and acetyl groups on **(3-Acetyl-4-fluorophenyl)boronic acid** provide additional handles for synthetic modification and can significantly influence the electronic and pharmacokinetic properties of the final products, making this reagent particularly relevant for drug development professionals.^[8]

This guide provides a comprehensive overview of the core physical properties of **(3-Acetyl-4-fluorophenyl)boronic acid**, offering field-proven insights and detailed experimental protocols for its characterization.


Core Physicochemical Properties

A precise understanding of a compound's physical properties is paramount for its effective use in research and development. These parameters dictate storage conditions, solvent selection for reactions and analysis, and methods for purification and identification.

Property	Data	Source(s)
CAS Number	850198-68-4	[1] [3] [9]
Molecular Formula	C ₈ H ₈ BFO ₃	[1]
Molecular Weight	181.96 g/mol	[1]
Purity	Typically ≥95-98%	[1] [10]
Storage	Room temperature	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	2	[1]

Workflow for Physical Property Determination

The characterization of a fine chemical like **(3-Acetyl-4-fluorophenyl)boronic acid** follows a logical workflow designed to confirm identity, purity, and key physical parameters before its use in synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow for the physical characterization of a synthetic building block.

Detailed Property Analysis

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its purity.^[11] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impure samples will melt at a lower temperature and over a broader range. While a specific, literature-cited melting point for **(3-Acetyl-4-fluorophenyl)boronic acid** is not consistently available, its determination is a critical quality control step. For context, the related compound 3-Fluorophenylboronic acid has a reported melting point of 214-218 °C.^[12]

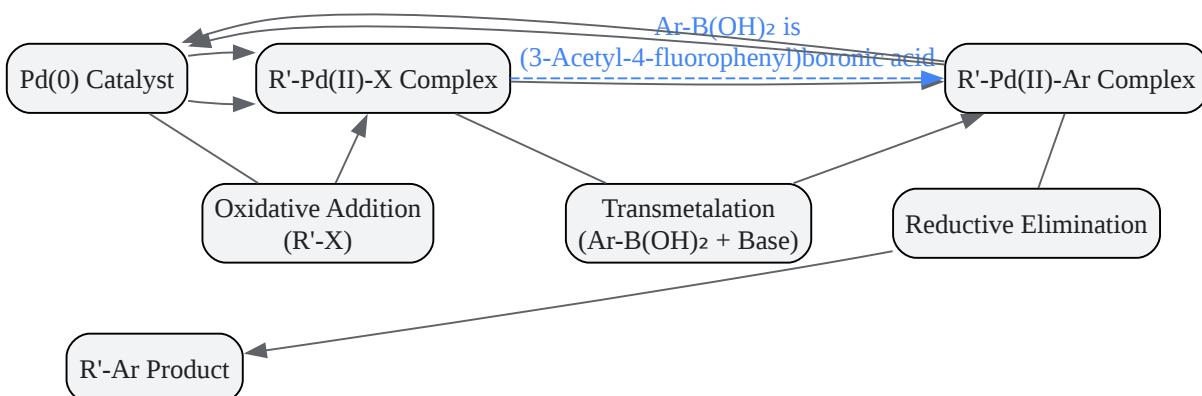
Causality in Experimental Choice: The capillary method using a calibrated apparatus like a Mel-Temp or DigiMelt is chosen for its accuracy, small sample requirement, and reproducibility.^[13] A preliminary rapid heating is used to find an approximate range, followed by a slow, careful measurement (e.g., 2°C/minute ramp) to obtain a precise value. This two-step approach maximizes efficiency without sacrificing accuracy.^[13]

Solubility Profile

The solubility of **(3-Acetyl-4-fluorophenyl)boronic acid** is critical for selecting appropriate solvent systems for both synthetic reactions and analytical characterization. While quantitative solubility data is sparse, qualitative solubility can be inferred from its structure and the common solvents used for boronic acids.

- **Reaction Solvents:** For Suzuki-Miyaura couplings, solvent choice is crucial and often involves polar aprotic solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in combination with water to dissolve the inorganic base.
- **Analytical Solvents:** For NMR spectroscopy, deuterated solvents are required.^[14] Chloroform-d (CDCl_3) is a standard first choice, but due to the polarity imparted by the acetyl and boronic acid groups, solvents like acetone-d₆, methanol-d₄, or dimethyl sulfoxide-d₆ (DMSO-d_6) may be necessary to achieve complete dissolution.^[15]

Spectroscopic Properties: ^1H NMR for Structural Verification


Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the chemical structure of an organic molecule. A ^1H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

For **(3-Acetyl-4-fluorophenyl)boronic acid** ($\text{C}_8\text{H}_8\text{BFO}_3$), the expected signals in a ^1H NMR spectrum are:

- Aromatic Protons (3H): The three protons on the phenyl ring will appear as complex multiplets in the aromatic region (typically $\sim 7.0\text{-}8.5$ ppm). Their specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the acetyl and boronic acid groups, and the fluorine atom.
- Acetyl Protons (3H): The three protons of the methyl group in the acetyl moiety will appear as a sharp singlet (as there are no adjacent protons to couple with) in the aliphatic region (typically $\sim 2.5\text{-}2.7$ ppm).
- Boronic Acid Protons (2H): The two hydroxyl protons of the $\text{B}(\text{OH})_2$ group are often broad and may exchange with trace water in the solvent. Their chemical shift is highly variable and they may not always be observed.

Application Spotlight: The Suzuki-Miyaura Coupling

The primary application of **(3-Acetyl-4-fluorophenyl)boronic acid** is as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed process is a cornerstone of modern organic synthesis for its reliability and functional group tolerance.[16][17] The reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[18][19]

[Click to download full resolution via product page](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The physical properties of the boronic acid, such as its solubility in the reaction medium and its purity, are critical for ensuring efficient transmetalation and high yields of the desired biaryl product.

Experimental Protocols

The following protocols provide step-by-step methodologies for determining the key physical properties discussed. These are self-validating systems designed to ensure data integrity and reproducibility.

Protocol 1: Melting Point Determination via Capillary Method

This protocol describes the determination of the melting point range of a solid organic compound using a standard melting point apparatus.[20]

I. Materials & Equipment:

- **(3-Acetyl-4-fluorophenyl)boronic acid** sample
- Melting point apparatus (e.g., Mel-Temp, DigiMelt)

- Glass capillary tubes (sealed at one end)[21]
- Spatula
- Mortar and pestle (if sample is not a fine powder)

II. Procedure:

- Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. [21]
- Capillary Loading: Push the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. Repeat until a sample height of 1-2 mm is achieved.[11][21]
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer or temperature probe is correctly positioned.
- Rapid Determination (Approximate Range): Set the apparatus to heat rapidly (e.g., a ramp rate of 10-20°C per minute).[13] Observe the sample and record the approximate temperature at which it melts. Allow the apparatus to cool significantly.
- Accurate Determination: Prepare a new capillary tube. Set the apparatus to heat quickly to a temperature about 15-20°C below the approximate melting point found in the previous step. [13]
- Slow Ramp: Adjust the heating rate to a slow ramp of approximately 2°C per minute.
- Data Recording: Carefully observe the sample through the viewing lens. Record the temperature (T_1) at which the first drop of liquid appears. Record the temperature (T_2) at which the last solid crystal melts completely.[20] The melting point is reported as the range $T_1 - T_2$.
- Confirmation: Repeat the accurate determination with a fresh sample to ensure the result is reproducible.

Protocol 2: Structural Confirmation via ^1H NMR Spectroscopy

This protocol outlines the preparation of a sample and acquisition of a standard ^1H NMR spectrum.[\[15\]](#)

I. Materials & Equipment:

- **(3-Acetyl-4-fluorophenyl)boronic acid** sample (5-25 mg)
- High-quality NMR tube and cap
- Deuterated NMR solvent (e.g., CDCl_3 , Acetone- d_6 , DMSO-d_6) (~0.7 mL)
- Pasteur pipette with a small cotton or glass wool plug
- Small vial
- NMR Spectrometer

II. Procedure:

- Sample Preparation: Weigh approximately 5-25 mg of the compound into a small, clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Gently swirl or vortex the vial to dissolve the sample completely.
- Filtration: To ensure the solution is free of particulate matter which can degrade spectral quality, filter the sample solution through a Pasteur pipette containing a small, tight plug of glass wool directly into the clean NMR tube.
- Capping and Labeling: Cap the NMR tube securely and label it clearly.
- Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.[\[22\]](#)

- Spectrum Acquisition: Acquire the ^1H NMR spectrum using standard instrument parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale (often to the residual solvent peak or an internal standard like TMS).
- Analysis: Integrate the peaks to determine the relative ratios of protons and analyze the chemical shifts and coupling patterns to confirm that the spectrum is consistent with the structure of **(3-Acetyl-4-fluorophenyl)boronic acid**.[\[15\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. parchem.com [parchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. byjus.com [byjus.com]
- 6. nbino.com [nbino.com]
- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. (3-ACETYL-4-FLUOROPHENYL)BORONIC ACID | 850198-68-4 [amp.chemicalbook.com]
- 10. proactivemr.com [proactivemr.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. 3-Fluorophenylboronic acid = 95.0 768-35-4 [sigmaaldrich.com]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. chem.libretexts.org [chem.libretexts.org]
- 15. How To [chem.rochester.edu]
- 16. Yoneda Labs [yonedalabs.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. chemrxiv.org [chemrxiv.org]
- 20. pennwest.edu [pennwest.edu]
- 21. byjus.com [byjus.com]
- 22. books.rsc.org [books.rsc.org]
- To cite this document: BenchChem. [physical properties of (3-Acetyl-4-fluorophenyl)boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1524842#physical-properties-of-3-acetyl-4-fluorophenyl-boronic-acid\]](https://www.benchchem.com/product/b1524842#physical-properties-of-3-acetyl-4-fluorophenyl-boronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

